(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine
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Overview
Description
(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine is a heterocyclic compound that features both imidazole and thiazole rings
Mechanism of Action
Target of Action
The primary targets of (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine are currently unknown. This compound belongs to the class of imidazothiazoles, which have been studied for their potential biomedical applications . .
Mode of Action
As a member of the imidazothiazole class, it may interact with biological targets in a manner similar to other imidazothiazoles . These compounds often act as molecular scaffolds, interacting with various targets to exert their effects .
Biochemical Pathways
Imidazothiazoles have been found to have diverse biological activities, suggesting they may interact with multiple pathways
Result of Action
Given the diverse biological activities of imidazothiazoles, this compound could potentially have a wide range of effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine typically involves the reaction of aminothiazole with bromoacetaldehyde under controlled conditions. The reaction proceeds through a cyclization process, forming the imidazo[2,1-b]thiazole ring system. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be carried out using a continuous flow system. This method involves the use of multiple reactors in series, allowing for the efficient production of the compound without the need for intermediate isolation .
Chemical Reactions Analysis
Types of Reactions: (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding imidazo[2,1-b]thiazole-6-carboxylic acid.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
- (2-Methylimidazo[2,1-b]thiazol-6-yl)methanamine
- (2,3-Dimethylimidazo[2,1-b]thiazol-6-yl)methanamine
- (2-Chloroimidazo[2,1-b]thiazol-6-yl)methanamine
Comparison: (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it particularly valuable in the development of new therapeutic agents and materials .
Properties
IUPAC Name |
(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-5-4-11-7-9-6(2-8)3-10(5)7/h3-4H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXJGKRRHXYDKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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